molecular formula C8H17NO B086026 1-Piperidinepropanol CAS No. 104-58-5

1-Piperidinepropanol

Cat. No. B086026
CAS RN: 104-58-5
M. Wt: 143.23 g/mol
InChI Key: PLRXAFVBCHEMGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds related to 1-Piperidinepropanol, has been explored through various methods. One notable approach is the enantio- and diastereoselective synthesis of highly substituted piperidines through a "one-pot" sequence. This process involves a diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction and a Lewis acid-mediated allylation or cyanation reaction, leading to the formation of piperidines with well-controlled stereochemistry (Urushima et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to 1-Piperidinepropanol has been characterized through X-ray crystallography and other spectroscopic techniques. For instance, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, synthesized through a one-pot three-component reaction, displays hydrogen bonding and C-H…π interactions, stabilizing its crystal structure (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, enzymatic kinetic resolution has been used for the synthesis of natural and synthetic compounds starting from piperidineethanol, highlighting the compound's versatility as a precursor for enantioselective synthesis (Perdicchia et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular arrangements and intermolecular interactions. Studies have detailed the crystallization procedures and structural elucidation of piperidine-4-ones and derivatives, providing insight into their physical characteristics (Ramalingam, 2021).

Chemical Properties Analysis

The chemical behavior of piperidine derivatives, including 1-Piperidinepropanol, is marked by their reactivity towards various chemical reagents and conditions. Multicomponent reactions have been a focal point in synthesizing functionalized piperidines, showcasing the compound's ability to undergo transformations leading to pharmacologically significant molecules (Brahmachari & Das, 2012).

Scientific Research Applications

  • Bioavailability Enhancement : Piperine, a derivative of 1-Piperidinepropanol, is known to enhance the bioavailability of various drugs. It influences membrane dynamics and enzyme kinetics in the intestine, suggesting its potential in improving drug absorption and efficacy (Khajuria, Zutshi, & Thusu, 2002).

  • Antibacterial Activity : Piperine has demonstrated antibacterial properties, particularly in enhancing the efficacy of antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus, including methicillin-resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).

  • Neuropharmacological Applications : Compounds derived from 1-Piperidinepropanol, such as ifenprodil and Ro 25-6981, have shown selectivity for NMDA receptor subtypes, offering potential applications in neuropharmacology (Whittemore, Ilyin, Konkoy, & Woodward, 1997).

  • Antioxidant and Anti-inflammatory Properties : Piperine has shown antioxidant effects in rat intestinal mucosa and epithelial cells, indicating its potential in combating oxidative stress (Khajuria, Johrn, & Zutshi, 1999). It also exhibits anti-inflammatory activity, which could be beneficial in treating inflammation-related disorders (Mujumdar, Dhuley, Deshmukh, Raman, & Naik, 1990).

  • Therapeutic Applications in Mental Health : Piperidine derivatives have been studied for their potential in treating psychiatric disorders and enhancing cognitive phenomena, indicating a broad range of applications in mental health (Abood, Rinaldi, & Eagleton, 1961).

  • Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. The synthesis and testing of various derivatives indicate their potential use as anticancer agents, highlighting the versatility of the piperidine nucleus in drug discovery (Abdelshaheed, Fawzy, El-Subbagh, & Youssef, 2021).

  • Antiviral Applications : Piperidine-based compounds have shown significant activity in inhibiting the replication of viruses like HIV, suggesting their application in antiviral therapies (Palani, Shapiro, Clader, Greenlee, Cox, Strizki, Endres, & Baroudy, 2001).

Safety And Hazards

1-Piperidinepropanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXAFVBCHEMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146207
Record name Piperidine-1-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinepropanol

CAS RN

104-58-5
Record name 1-Piperidinepropanol
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Record name Piperidine-1-propanol
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Record name 1-Piperidinepropanol
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Record name Piperidine-1-propanol
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Record name Piperidine-1-propanol
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Synthesis routes and methods I

Procedure details

A solution of potassium carbonate (24.9 g) and piperidine (130 mL) in 1:1 ethanol-water (130 mL) was treated with 3-bromopropan-1-ol (25.0 g). The resulting mixture was stirred vigorously for 20 h. Dichloromethane (200 mL) and water (50 mL) were added and the aqueous phase was extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (magnesium sulfate) and evaporated in vacuo. Kugelrohr distillation of the residue (5-10 mm Hg, 120° C.) gave the title compound as a colorless oil (13.9 g).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine piperidine (18.01 g, 0.212 mol), 3-chloro-1-propanol (10 g, 0.106 mol) and water (3.2 g, 0.18 mol) and heat on a steam-bath for ˜5 hours. Add sodium hydroxide (6.35 g, 0.16 mol) to the cooled solution and heat the resulting mixture on a steam-bath for ˜30 minutes. Add water, separate the organic layer, and extract the aqueous layer with dichloromethane, twice. Combine the organic layers and wash with water, dry with sodium sulfate and evaporate the solvent to give the final, desired compound. The final compound may be purified by chromatography.
Quantity
18.01 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
ML Hoefle, LT Blouin, RW Fleming… - Journal of medicinal …, 1991 - ACS Publications
A series of,-diaryl-l-piperidinebutanols was evaluated forantiarrhythmic activity in thecoronary ligated dog model. Structure-activity relationshipstudies indicated that the 2, 6-…
Number of citations: 12 pubs.acs.org
CD Lunsford, RS MURPHEY… - The Journal of Organic …, 1957 - ACS Publications
… 1-Piperidinepropanol. Propiolactone 28.4 g. (0.40 mole) was added dropwise to 34.0 g. … The following derivatives of 1-piperidinepropanol were prepared in the same manner …
Number of citations: 26 pubs.acs.org
J Yang, GL Woodhall, RSG Jones - Journal of Neuroscience, 2006 - Soc Neuroscience
We have shown previously that when postsynaptic NMDA receptors are blocked, the frequency, but not amplitude, of spontaneous EPSCs (sEPSCs) at synapses in the entorhinal cortex …
Number of citations: 146 www.jneurosci.org
R Haseneder, S Kratzer, E Kochs, D Höfelmann… - European journal of …, 2009 - Elsevier
… -2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl-methylphosphonic acid (NVP-AAM077, 50nM) or RR*,S*-α-4-Hydroxyphenyl-β-methyl-4-phenylmethyl-1-piperidinepropanol hydrochloride (…
Number of citations: 23 www.sciencedirect.com
B Lord, C Wintmolders, X Langlois, L Nguyen… - European journal of …, 2013 - Elsevier
… ,606 ((1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol) and Ro 25-6981 ((αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol …
Number of citations: 30 www.sciencedirect.com
N Berretta, A Ledonne, D Mango, G Bernardi… - …, 2012 - Wiley Online Library
… The same effect was observed with (αR,βS)‐α‐(4‐hydroxyphenyl)‐β‐methyl‐4‐(phenylmethyl)‐1‐piperidinepropanol maleate (Ro25‐6981; 1 μm), when coapplied with a subthreshold …
Number of citations: 23 onlinelibrary.wiley.com
WK Cheung, SS Stravinski, SI Engel, LL Sia… - Journal of …, 1988 - Elsevier
Twenty-four male subjects were randomized to receive two oral dosage forms of trihexyphenidyl HCL (α-cyclohexyl-α-phenyl-1-piperidinepropanol HCL). The dosage regimens were (1) …
Number of citations: 8 www.sciencedirect.com
M Fantin, M Morari, F Tison, PO Fernagut - Neurological Research, 2011 - Taylor & Francis
… In the present study, we investigated whether the selective NR2B receptor antagonist, R-(R*,S*)-alpha-(4-hydroxyphenyl)-beta-methyl-4-(phenylmethyl)-1-piperidinepropanol, could …
Number of citations: 1 www.tandfonline.com
YH Li, TZ Han, K Meng - Neuroscience letters, 2008 - Elsevier
… Using a specific antagonist for NR2B-NMDA-Rs, Ro 25-6981 [(αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol hydrochloride], instead of 7-Cl KYNA, we …
Number of citations: 32 www.sciencedirect.com
S Maranis, D Stamatis, C Tsironis… - European journal of …, 2012 - Elsevier
Long-term levodopa replacement therapy in Parkinson's disease is confounded by abnormal involuntary movements, known as levodopa induced dyskinesia (LID). Dysfunctional …
Number of citations: 29 www.sciencedirect.com

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